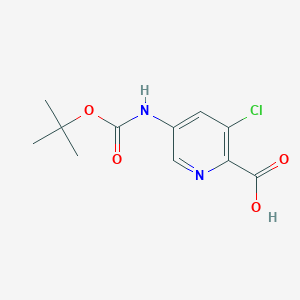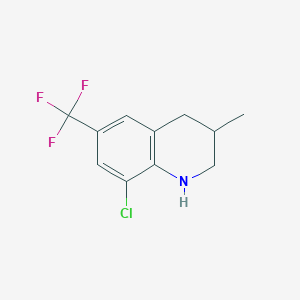![molecular formula C19H17N5O4 B2443583 2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide CAS No. 1008205-35-3](/img/structure/B2443583.png)
2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,3-triazole moiety, which is a nitrogenous heterocyclic component commonly found in various drug classes . The 1,2,3-triazole moiety is known for its potential for various biological activities, including antiviral activity .
Synthesis Analysis
The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction, also known as the CuAAC reaction, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . It gives high yields under mild conditions with the formation of few side products .Molecular Structure Analysis
The 1,2,3-triazole moiety is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis
The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), which is part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole . This reaction gives high yields under mild conditions with the formation of few side products .Physical And Chemical Properties Analysis
The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .科学的研究の応用
Anticancer Activity
The compound’s pyrrolo[3,4-d][1,2,3]triazole core makes it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent, particularly against specific cancer cell lines. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Anti-Inflammatory Properties
Given the significance of pyrazole derivatives in drug discovery, this compound’s pyrazole ring could contribute to anti-inflammatory effects. Pyrazoles have been utilized in various pharmaceuticals, including anti-inflammatory drugs. Investigating this compound’s anti-inflammatory potential may yield promising results .
Antiviral and Antibacterial Activities
Heterocycles containing the 1,2,3-triazole moiety have demonstrated antiviral and antibacterial properties. Researchers should explore whether this compound exhibits similar effects. Its unique structure may offer advantages in combating viral infections and bacterial pathogens .
Vasodilator and Cardiovascular Applications
Pyrazole-based compounds often possess vasodilatory properties. Investigating whether this compound can modulate blood vessel function could lead to potential cardiovascular applications. Additionally, its impact on blood pressure regulation warrants further investigation .
Cytoprotective Effects
Hydrazones, a class of compounds that includes this molecule, exhibit cytoprotective properties. Researchers have observed their ability to protect cells from oxidative stress and other damaging factors. Exploring this compound’s cytoprotective effects could be valuable for various medical contexts .
Antitubercular Activity
The 1,2,3-triazole scaffold has been linked to antitubercular activity. Researchers should assess whether this compound shows promise against Mycobacterium tuberculosis. Its unique structure may provide advantages over existing antitubercular drugs .
Antifungal Potential
Hydrazones have also demonstrated antifungal properties. Investigating whether this compound can inhibit fungal growth could contribute to the development of novel antifungal agents .
Analgesic and Neuroprotective Effects
While not directly studied for this compound, pyrazole derivatives often exhibit analgesic properties. Additionally, their potential neuroprotective effects make them intriguing candidates for neurological disorders. Further research is needed to explore these aspects .
作用機序
Safety and Hazards
将来の方向性
The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-28-14-9-7-13(8-10-14)24-18(26)16-17(19(24)27)23(22-21-16)11-15(25)20-12-5-3-2-4-6-12/h2-10,16-17H,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMGQOXTEJZXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)
![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)



![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)


![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)
